molecular formula C17H16N4O3 B2916019 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine CAS No. 1210298-45-5

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine

Cat. No.: B2916019
CAS No.: 1210298-45-5
M. Wt: 324.34
InChI Key: BQUMXNKZTCNZHH-UHFFFAOYSA-N
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Description

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-diones

    Reduction: Amines

    Substitution: Alkylated piperidine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(13-3-1-7-18-11-13)21-8-5-12(6-9-21)15-19-20-16(24-15)14-4-2-10-23-14/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUMXNKZTCNZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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